molecular formula C9H16O2 B13839482 2-(4-Methylpent-3-enyl)-1,3-dioxolane

2-(4-Methylpent-3-enyl)-1,3-dioxolane

Cat. No.: B13839482
M. Wt: 156.22 g/mol
InChI Key: WZRUFGUUCACMAV-UHFFFAOYSA-N
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Description

2-(4-Methylpent-3-enyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions This compound is characterized by the presence of a 4-methylpent-3-enyl group attached to the dioxolane ring

Preparation Methods

The synthesis of 2-(4-Methylpent-3-enyl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methylpent-3-enyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation and alkylation are examples of such reactions.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde or ketone.

Scientific Research Applications

2-(4-Methylpent-3-enyl)-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpent-3-enyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Methylpent-3-enyl)-1,3-dioxolane can be compared with other similar compounds, such as:

    2-Methyl-2-(4-methylpent-3-enyl)-6-(propan-2-ylidene)-3,4,6,7-tetrahydropyrano[4,3-g]chromen-9(2H)-one: This compound has a similar 4-methylpent-3-enyl group but differs in the core structure and functional groups.

    4-(4-Methylpent-3-enyl)-3,6-dihydro-1,2-dithiin: This compound contains a 1,2-dithiin ring instead of a dioxolane ring.

    Anthrasesamones D and E: These anthraquinone derivatives have a 4-methylpent-3-enyl group attached to an anthraquinone core.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(4-methylpent-3-enyl)-1,3-dioxolane

InChI

InChI=1S/C9H16O2/c1-8(2)4-3-5-9-10-6-7-11-9/h4,9H,3,5-7H2,1-2H3

InChI Key

WZRUFGUUCACMAV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1OCCO1)C

Origin of Product

United States

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